molecular formula C15H11F6N B14385178 N-Benzyl-3,5-bis(trifluoromethyl)aniline CAS No. 88450-74-2

N-Benzyl-3,5-bis(trifluoromethyl)aniline

Cat. No.: B14385178
CAS No.: 88450-74-2
M. Wt: 319.24 g/mol
InChI Key: QFTNTXCQGYYIEJ-UHFFFAOYSA-N
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Description

N-Benzyl-3,5-bis(trifluoromethyl)aniline is a specialized chemical building block of high interest in advanced organic synthesis and materials research. Its structure, featuring a benzyl group and strongly electron-withdrawing trifluoromethyl substituents, makes it a valuable intermediate for constructing complex molecules, particularly in the development of functional materials. This compound is primarily used in research as a precursor for synthesizing more complex aromatic systems. For instance, aniline derivatives similar to this compound are key intermediates in the preparation of benzene-1,2-diamine building blocks, which are foundational for creating arylbenzimidazoles used in organic light-emitting diodes (OLEDs) . The presence of the trifluoromethyl groups can significantly alter the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, which is a desirable trait in material science and medicinal chemistry . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

CAS No.

88450-74-2

Molecular Formula

C15H11F6N

Molecular Weight

319.24 g/mol

IUPAC Name

N-benzyl-3,5-bis(trifluoromethyl)aniline

InChI

InChI=1S/C15H11F6N/c16-14(17,18)11-6-12(15(19,20)21)8-13(7-11)22-9-10-4-2-1-3-5-10/h1-8,22H,9H2

InChI Key

QFTNTXCQGYYIEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Two-Step Alkylation of 3,5-Bis(trifluoromethyl)aniline

The most widely reported method involves alkylation of 3,5-bis(trifluoromethyl)aniline with benzyl halides.

Procedure :

  • Base-Mediated Alkylation :
    • Reactants : 3,5-Bis(trifluoromethyl)aniline (1 eq), benzyl bromide (1.2 eq)
    • Base : Potassium carbonate (2 eq)
    • Solvent : Dimethylformamide (DMF)
    • Conditions : 80°C, 12–16 hours.
    • Yield : 68–72% after purification via silica gel chromatography.
  • Workup :
    • Neutralization with dilute HCl, extraction with dichloromethane, and solvent evaporation.

Key Considerations :

  • The electron-withdrawing trifluoromethyl groups deactivate the aromatic ring, necessitating polar aprotic solvents and elevated temperatures.
  • Competing side reactions (e.g., over-alkylation) are minimized by controlling stoichiometry.

Reductive Amination

Condensation-Reduction Approach

This method avoids harsh alkylation conditions by employing a ketone intermediate.

Procedure :

  • Imine Formation :
    • Reactants : 3,5-Bis(trifluoromethyl)aniline (1 eq), benzaldehyde (1.1 eq)
    • Catalyst : Acetic acid (5 mol%)
    • Solvent : Toluene
    • Conditions : Reflux with azeotropic water removal, 6 hours.
  • Reduction :
    • Reducing Agent : Sodium cyanoborohydride (NaBH3CN, 1.5 eq)
    • Solvent : Methanol
    • Conditions : Room temperature, 4 hours.
    • Yield : 65–70%.

Advantages :

  • Mitigates side products from direct alkylation.
  • Compatible with acid-sensitive substrates.

Cross-Coupling Reactions

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables direct introduction of the benzyl group.

Procedure :

  • Reactants : 3,5-Bis(trifluoromethyl)iodobenzene (1 eq), benzylamine (1.2 eq)
  • Catalyst : Pd(OAc)2 (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs2CO3 (2 eq)
  • Solvent : 1,4-Dioxane
  • Conditions : 100°C, 24 hours.
  • Yield : 75–80%.

Mechanistic Insight :

  • Oxidative addition of the aryl iodide to Pd(0) forms a Pd(II) intermediate.
  • Transmetallation with benzylamine and reductive elimination yield the product.

Suzuki-Miyaura Coupling

Aryl boronic acids serve as coupling partners for benzylamine derivatives.

Procedure :

  • Reactants : 3,5-Bis(trifluoromethyl)phenylboronic acid (1 eq), N-benzylbromide (1 eq)
  • Catalyst : Pd(PPh3)4 (3 mol%)
  • Base : K3PO4 (3 eq)
  • Solvent : Toluene/water (3:1)
  • Conditions : 90°C, 18 hours.
  • Yield : 70–75%.

Limitations :

  • Requires pre-functionalized boronic acids, increasing synthetic steps.

Catalytic Hydrogenation of Nitro Precursors

Nitro Reduction Pathway

Industrial-scale synthesis often employs nitro intermediates for cost efficiency.

Procedure :

  • Nitration :
    • Reactants : 1,3-Bis(trifluoromethyl)benzene (1 eq)
    • Nitrating Agent : HNO3/H2SO4 (1:3 ratio)
    • Conditions : 0–5°C, 4 hours.
    • Yield : 85–90%.
  • Reduction :

    • Catalyst : Raney Ni (10 wt%)
    • Solvent : Ethanol
    • Conditions : H2 (50 psi), 60°C, 6 hours.
    • Yield : 82–85%.
  • Benzylation :

    • Reactants : 3,5-Bis(trifluoromethyl)aniline (1 eq), benzyl chloride (1.1 eq)
    • Base : K2CO3 (2 eq)
    • Solvent : DMF
    • Conditions : 80°C, 8 hours.

Industrial Relevance :

  • High yields and scalability make this route favorable for bulk production.

Comparative Analysis of Methods

Method Yield (%) Conditions Cost Scalability
Nucleophilic Substitution 68–72 High temperature Low Moderate
Reductive Amination 65–70 Mild Medium Low
Buchwald-Hartwig 75–80 Pd catalyst, high temp High Moderate
Suzuki-Miyaura 70–75 Pd catalyst High Low
Catalytic Hydrogenation 82–85 H2 pressure Low High

Key Findings :

  • Catalytic hydrogenation offers the best balance of yield and scalability for industrial applications.
  • Buchwald-Hartwig amination is optimal for laboratory-scale synthesis requiring high purity.

Emerging Techniques and Innovations

Photoredox Catalysis

Recent studies explore visible-light-mediated C–N bond formation:

  • Catalyst : Ir(ppy)3 (2 mol%)
  • Substrates : 3,5-Bis(trifluoromethyl)iodobenzene, benzylamine
  • Conditions : Blue LEDs, DMF, room temperature.
  • Yield : 60–65% (preliminary data).

Electrochemical Synthesis

Electrochemical methods reduce reliance on metal catalysts:

  • Electrolyte : TBABF4 in acetonitrile
  • Electrodes : Graphite anode/cathode
  • Yield : 55–60% (under optimization).

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium-carbon catalyst.

    Substitution: Nucleophiles like halides or amines under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylic alcohols or ketones, while substitution reactions can introduce various functional groups at the benzylic position.

Scientific Research Applications

N-Benzyl-3,5-bis(trifluoromethyl)aniline is utilized in several scientific research fields due to its unique properties :

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Benzyl-3,5-bis(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electronegativity and steric hindrance, which can influence its reactivity and binding affinity to specific targets . These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and physicochemical properties of N-Benzyl-3,5-bis(trifluoromethyl)aniline with analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound N-Benzyl, 3,5-CF₃ 343.25 Catalyst precursor, moderate solubility
3,5-Bis(trifluoromethyl)aniline Parent amine, 3,5-CF₃ 229.12 Boiling point: 358 K (0.02 bar); precursor for agrochemicals
N,N-Dimethyl-3,5-bis(trifluoromethyl)aniline N,N-Dimethyl, 3,5-CF₃ 257.18 High volatility; used in polymer synthesis
N-Phenyl-3,5-bis(trifluoromethyl)aniline (7i) N-Phenyl, 3,5-CF₃ 305.22 Solid at RT; intermediate in drug synthesis
1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene Isothiocyanate, 3,5-CF₃ 271.12 Reactive electrophile; used in thiourea synthesis
N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline N,N-Di(2-nitrophenyl), 3,5-CF₃ 511.29 High thermal stability; redox-active material

Key Observations :

  • Electron-Withdrawing Effects : All derivatives retain the strong -CF₃ groups, reducing amine basicity and enhancing electrophilic aromatic substitution resistance.
  • Solubility : The benzyl group in this compound improves organic-phase solubility compared to N-phenyl or unsubstituted analogs .
  • Thermal Stability : Nitro-substituted derivatives (e.g., N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline) exhibit higher thermal stability due to extended conjugation .

Reactivity and Functionalization

Nucleophilic Substitution
  • Parent Amine (3,5-Bis(trifluoromethyl)aniline) : Undergoes electrophilic substitution at the para position, forming sulfonylureas (e.g., 4-tolyl sulfonylurea derivatives) under metal-free conditions .
  • N-Benzyl Derivative : The benzyl group sterically hinders substitution at the nitrogen, directing reactivity toward the aromatic ring. Used in palladium-catalyzed C-N coupling reactions .
Polymerization
  • Polytriphenylamine Derivatives (PTPACF, PTPA2CF) : N,N-Diphenyl-3,5-bis(trifluoromethyl)aniline is copolymerized with benzothiadiazole units to create high band-gap polymers for solar cells (PCE up to 5.2%) .

Comparative Insights :

  • Catalysis : The benzyl derivative’s steric bulk enhances selectivity in transition-metal catalysis compared to smaller N-alkyl analogs .
  • Biological Activity: Sulfonylurea derivatives exhibit higher bioactivity than non-sulfonylated analogs due to improved hydrogen-bonding capacity .

Q & A

Q. Table 1: Comparative NMR Data for Derivatives

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
N-Benzyl derivative4.36 (d, J=5.4 Hz), 6.97 (s)111.9, 148.6
N-Methyl derivative2.89 (d, J=5.0 Hz), 6.91 (s)111.0, 148.6

Advanced: How can researchers resolve contradictions in reported thermodynamic data for 3,5-bis(trifluoromethyl)aniline derivatives?

Methodological Answer:
Discrepancies in properties like boiling points or reaction enthalpies may arise from measurement conditions (e.g., pressure, purity). For example:

  • The boiling point of 3,5-bis(trifluoromethyl)aniline is reported as 358 K at 0.020 bar , but ambient-pressure values may differ.
  • Strategies :
    • Replicate experiments under standardized conditions (e.g., using NIST-recommended protocols) .
    • Cross-validate with computational methods (e.g., DFT for reaction thermodynamics).
    • Compare purity via HPLC or GC-MS to rule out impurities affecting measurements.

Advanced: How does the N-benzyl group influence the regioselectivity of electrophilic aromatic substitution in 3,5-bis(trifluoromethyl)aniline derivatives?

Methodological Answer:
The electron-donating benzyl group directs electrophiles to the para position relative to the amine. However, steric hindrance from CF₃ groups limits reactivity. For example:

  • Bromination of 3,5-bis(trifluoromethyl)aniline with NBS in DMF yields 2- and 4-bromo derivatives (≈1:2 ratio) due to CF₃’s meta-directing effects .
  • Experimental Design :
    • Use low-temperature kinetics or directing group strategies to favor specific isomers.
    • Monitor reaction progress via TLC or in-situ NMR to optimize regioselectivity .

Advanced: What role does this compound play in medicinal chemistry structure-activity relationship (SAR) studies?

Methodological Answer:
The N-benzyl moiety enhances lipophilicity, improving membrane permeability in bioactive analogs. For example:

  • In antitubercular salicylanilides, CF₃ groups increase metabolic stability, while benzyl substitution fine-tunes target binding .
  • Methodology :
    • Synthesize analogs with varied substituents (e.g., N-alkyl vs. N-aryl).
    • Evaluate bioactivity (e.g., MIC assays) and correlate with computed LogP or molecular docking scores.

Basic: How can researchers optimize reaction yields for this compound synthesis?

Methodological Answer:

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of the aromatic amine.
  • Purification : Employ gradient column chromatography (hexane/EtOAc) to isolate the product from unreacted starting material.
    Example: A urea derivative synthesis achieved 95% yield using optimized stoichiometry and reflux conditions .

Advanced: What mechanistic insights govern the alkylation of 3,5-bis(trifluoromethyl)aniline?

Methodological Answer:
The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile attacking the benzyl halide. Steric effects from CF₃ groups slow kinetics, necessitating:

  • Excess benzyl halide (1.5 equivalents) to drive the reaction.
  • Elevated temperatures (≥80°C) to overcome activation barriers.
    Mechanistic studies (e.g., kinetic isotope effects or Hammett plots) can further elucidate substituent effects .

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